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Executive Summary
The C-C chemokine receptor 8 (CCR8) has emerged as a pivotal player in the complex

landscape of the tumor microenvironment (TME). Predominantly expressed on highly

suppressive tumor-infiltrating regulatory T cells (Tregs), CCR8 is instrumental in orchestrating

an immunosuppressive milieu that fosters tumor growth and immune evasion. The interaction

of CCR8 with its primary ligand, CCL1, within the TME triggers a signaling cascade that

enhances the recruitment and functional potency of Tregs, thereby dampening anti-tumor

immune responses. This selective expression profile and its critical role in immune suppression

have positioned CCR8 as a highly promising therapeutic target for novel cancer

immunotherapies. This technical guide provides a comprehensive overview of the biology of

CCR8 in the TME, including its expression, signaling pathways, and functional implications,

supplemented with detailed experimental protocols and quantitative data to support further

research and drug development in this area.

Introduction to CCR8
CCR8, also known as CD198, is a G protein-coupled receptor (GPCR) that belongs to the C-C

chemokine receptor family.[1] In the context of oncology, its significance is primarily attributed

to its high and selective expression on tumor-infiltrating Tregs across a wide array of solid

tumors.[2][3] These CCR8+ Tregs represent a highly activated and potently suppressive subset

of regulatory T cells that are strongly associated with poor prognosis in various cancers.[4][5]
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CCR8 Expression in the Tumor Microenvironment
The expression of CCR8 is a distinguishing feature of the immunosuppressive TME. While its

expression is low on Tregs in peripheral blood and healthy tissues, it is significantly

upregulated on Tregs that infiltrate tumors.[6] This differential expression makes CCR8 an

attractive target for therapies aimed at selectively depleting tumor-resident Tregs without

inducing systemic autoimmunity.[2]

Quantitative Analysis of CCR8 Expression
The following tables summarize the quantitative data on CCR8 expression in the TME from

various studies.

Table 1: Percentage of CCR8+ Cells among Tumor-Infiltrating Tregs in Human Cancers

Cancer Type
Percentage of CCR8+
Tregs (Mean ± SD/Range)

Reference

Colorectal Cancer 63.6 ± 16.0% [5]

Non-Small Cell Lung Cancer ~40% [7]

Kidney Cancer ~80% [8]

Various Solid Tumors 30 - 80% [3]

Table 2: CCR8 Expression in Different T Cell Subsets in Human Tumors

T Cell Subset Location
Percentage of
CCR8+ Cells

Reference

Tregs (FOXP3+) Tumor High [2][7]

Tregs (FOXP3+) Peripheral Blood Low [6]

Conventional CD4+ T

cells
Tumor Low [7]

CD8+ T cells Tumor Low/Negative [7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36065294/
https://www.creative-diagnostics.com/human-ccr8-antibody-283349-144.htm
https://www.researchgate.net/figure/Targeting-tumor-infiltrating-Tregs-with-Fc-engineered-anti-CCR8-induces-potent-antitumor_fig5_376849296
https://pmc.ncbi.nlm.nih.gov/articles/PMC7887378/
https://www.bosterbio.com/protocol-and-troubleshooting/ihc-protocol
https://www.researchgate.net/publication/235442813_In_Vitro_Suppression_Assay_for_Functional_Assessment_of_Human_Regulatory_T_Cells
https://www.creative-diagnostics.com/human-ccr8-antibody-283349-144.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC7887378/
https://pubmed.ncbi.nlm.nih.gov/36065294/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7887378/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7887378/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The CCR8 Signaling Pathway
The binding of chemokine ligands, primarily CCL1, to CCR8 initiates a signaling cascade that is

crucial for the function of Tregs in the TME. This signaling enhances their suppressive

capabilities and promotes their accumulation within the tumor.

Ligands of CCR8 in the TME
The primary ligand for CCR8 is CCL1.[1] Other ligands include CCL8, CCL16, and CCL18.[1]

In the TME, CCL1 is secreted by various cell types, including tumor cells, cancer-associated

fibroblasts (CAFs), and tumor-associated macrophages (TAMs).[9]

Intracellular Signaling Cascade
Upon ligand binding, CCR8, as a GPCR, couples to inhibitory G proteins (Gi). This interaction

leads to downstream signaling events, including the activation of the STAT3 pathway.[10][11]

This signaling cascade ultimately results in the upregulation of key molecules associated with

Treg suppressive function, such as FOXP3, the inhibitory receptor CTLA-4, the

ectonucleotidase CD39, and the immunosuppressive cytokine IL-10.[10][11][12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://www.accscience.com/journal/MI/2/2/10.36922/mi.4661
https://www.accscience.com/journal/MI/2/2/10.36922/mi.4661
https://www.researchgate.net/publication/49804038_In_Vitro_Treg_Suppression_Assays
https://pmc.ncbi.nlm.nih.gov/articles/PMC3043080/
https://www.sonybiotechnology.com/rmea/purified-anti-human-cd198-ccr8
https://pmc.ncbi.nlm.nih.gov/articles/PMC3043080/
https://www.sonybiotechnology.com/rmea/purified-anti-human-cd198-ccr8
https://pubmed.ncbi.nlm.nih.gov/36180626/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CCR8 Signaling Pathway in Tregs

CCL1

CCR8

Binds to

Gi/o Protein

Activates

STAT3

Activates

Upregulation of
Immunosuppressive Genes

(FOXP3, CTLA-4, CD39, IL-10)

Promotes

Enhanced Treg
Suppressive Function

Leads to

Click to download full resolution via product page

CCR8 signaling enhances Treg suppressive function.
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Functional Role of CCR8 in the Tumor
Microenvironment
The activation of the CCR8 pathway on tumor-infiltrating Tregs has several pro-tumoral

consequences:

Recruitment and Retention of Tregs: The CCL1-CCR8 axis is implicated in the recruitment

and retention of Tregs within the TME, concentrating their immunosuppressive activity at the

tumor site.

Enhanced Immunosuppressive Activity: CCR8 signaling potentiates the ability of Tregs to

suppress the proliferation and effector functions of anti-tumor CD4+ and CD8+ T cells.[4]

Promotion of an Immunosuppressive Milieu: By upregulating molecules like CD39 and IL-10,

CCR8+ Tregs contribute to the generation of an immunosuppressive TME, further hampering

anti-cancer immunity.[10][11]

Correlation with Poor Prognosis: High infiltration of CCR8+ Tregs is associated with poor

clinical outcomes and resistance to immunotherapy in several cancer types.[4][5]
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Logical Relationship of CCR8's Role in the TME
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CCR8's central role in fostering an immunosuppressive TME.

Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of

CCR8 in the TME.
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Isolation of Tumor-Infiltrating Lymphocytes (TILs)
A critical first step for analyzing CCR8+ Tregs is the efficient isolation of lymphocytes from solid

tumor tissue.

Materials:

Fresh tumor tissue

RPMI 1640 medium

Fetal Bovine Serum (FBS)

Collagenase Type IV (e.g., 1 mg/mL)

DNase I (e.g., 100 U/mL)

70 µm and 40 µm cell strainers

Ficoll-Paque PLUS

Phosphate Buffered Saline (PBS)

Protocol:

Mince the fresh tumor tissue into small pieces (1-2 mm³) in a sterile petri dish containing

RPMI 1640.

Transfer the minced tissue to a digestion buffer containing RPMI 1640, 10% FBS,

Collagenase IV, and DNase I.

Incubate at 37°C for 30-60 minutes with gentle agitation.

Filter the cell suspension through a 70 µm cell strainer to remove large debris.

Wash the cells with RPMI 1640 and centrifuge at 300 x g for 10 minutes.

Resuspend the cell pellet in PBS and carefully layer it over Ficoll-Paque PLUS.
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Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

Carefully collect the lymphocyte layer (buffy coat) and wash with PBS.

The isolated TILs are now ready for downstream applications like flow cytometry.[13][14]

Multicolor Flow Cytometry for CCR8+ Treg Analysis
Materials:

Isolated TILs

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Fc block (e.g., Human TruStain FcX™)

Fluorochrome-conjugated antibodies (see Table 3 for examples)

Live/dead stain (e.g., Zombie Aqua™)

Intracellular staining buffer set (e.g., eBioscience™ FOXP3/Transcription Factor Staining

Buffer Set)

Flow cytometer

Table 3: Example Antibody Panel for Human CCR8+ Treg Analysis
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Target Fluorochrome Clone

CD45 BUV395 HI30

Live/Dead Zombie Aqua -

CD3 APC-H7 SK7

CD4 BV786 SK3

CD8 BV650 SK1

CD25 PE-Cy7 M-A251

FOXP3 Alexa Fluor 647 259D/C7

CCR8 PE L263G8

Protocol:

Resuspend isolated TILs in FACS buffer.

Stain with a live/dead dye according to the manufacturer's protocol to exclude dead cells.

Block Fc receptors with an Fc blocking reagent for 10-15 minutes at 4°C.

Add the cocktail of surface antibodies (CD45, CD3, CD4, CD8, CD25, CCR8) and incubate

for 30 minutes at 4°C in the dark.

Wash the cells twice with FACS buffer.

Fix and permeabilize the cells using an intracellular staining buffer set according to the

manufacturer's instructions.

Add the intracellular antibody (anti-FOXP3) and incubate for 30-45 minutes at room

temperature in the dark.

Wash the cells twice with permeabilization buffer.

Resuspend the cells in FACS buffer and acquire on a flow cytometer.
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Gating Strategy: Gate on live, single cells, then CD45+ leukocytes. From the CD45+

population, gate on CD3+ T cells, then CD4+ T helper cells. Within the CD4+ population,

identify Tregs as CD25+ and FOXP3+. Finally, determine the percentage of CCR8+ cells

within the Treg population.[2][7]

Immunohistochemistry (IHC) for CCR8 in FFPE Tissue
Materials:

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)

Xylene and graded ethanol series for deparaffinization and rehydration

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

Hydrogen peroxide (3%) for blocking endogenous peroxidase

Blocking buffer (e.g., 5% normal goat serum in PBS)

Primary antibody against CCR8

Biotinylated secondary antibody

Streptavidin-HRP conjugate

DAB substrate-chromogen system

Hematoxylin for counterstaining

Mounting medium

Protocol:

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol

to water.

Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution

and heating in a pressure cooker or water bath.
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Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

Block non-specific antibody binding with blocking buffer for 30-60 minutes.

Incubate with the primary anti-CCR8 antibody overnight at 4°C.

Wash with PBS and incubate with a biotinylated secondary antibody for 30-60 minutes at

room temperature.

Wash with PBS and incubate with streptavidin-HRP for 30 minutes.

Develop the signal with DAB substrate until the desired stain intensity is reached.

Counterstain with hematoxylin, dehydrate, clear, and mount the slides.

Analysis: CCR8-positive cells will show brown staining. The localization and intensity of

staining within the tumor and stromal compartments should be assessed.

In Vitro Treg Suppression Assay
Materials:

Isolated CCR8+ and CCR8- Tregs (sorted from TILs)

Responder CD4+ or CD8+ T cells (Tresp)

Cell proliferation dye (e.g., CellTrace™ Violet)

T cell activation beads (e.g., anti-CD3/CD28 beads) or antigen-presenting cells (APCs) and

soluble anti-CD3

Complete RPMI 1640 medium

96-well round-bottom plates

Protocol:

Label the responder T cells with a cell proliferation dye according to the manufacturer's

protocol.
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Plate the labeled responder T cells at a constant number (e.g., 5 x 10^4 cells/well) in a 96-

well plate.

Add varying numbers of sorted CCR8+ or CCR8- Tregs to the wells to achieve different

Treg:Tresp ratios (e.g., 1:1, 1:2, 1:4, 1:8).

Include control wells with responder T cells alone (no Tregs) and unstimulated responder T

cells.

Stimulate the co-cultures with anti-CD3/CD28 beads or soluble anti-CD3 and APCs.

Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

Harvest the cells and analyze the proliferation of the responder T cells by flow cytometry

based on the dilution of the proliferation dye.

Analysis: The percentage of suppression is calculated by comparing the proliferation of

responder T cells in the presence of Tregs to the proliferation of responder T cells alone.[11]
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Experimental Workflow for CCR8+ Treg Analysis
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Workflow for the characterization of CCR8+ Tregs.

Therapeutic Targeting of CCR8
The selective expression of CCR8 on tumor-infiltrating Tregs makes it an ideal target for cancer

immunotherapy. The primary therapeutic strategy involves the development of monoclonal

antibodies that can deplete CCR8+ Tregs within the TME. Preclinical studies have shown that

anti-CCR8 antibodies can lead to tumor regression, enhance anti-tumor immunity, and

synergize with other immunotherapies such as PD-1 blockade.

Conclusion
CCR8 plays a critical and multifaceted role in shaping the immunosuppressive tumor

microenvironment, primarily through its high expression on and function in tumor-infiltrating

regulatory T cells. The wealth of preclinical data underscores the potential of CCR8 as a
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transformative target in oncology. A thorough understanding of its biology, coupled with robust

experimental methodologies as outlined in this guide, is essential for the successful clinical

translation of CCR8-targeted therapies. Continued research in this area holds the promise of

developing novel and effective immunotherapeutic strategies for a wide range of cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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